molecular formula C20H17N3O3 B2414146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795441-61-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2414146
CAS No.: 1795441-61-0
M. Wt: 347.374
InChI Key: RKTKXNIFZADPIW-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer therapy.

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis. It also significantly inhibits the migration and invasion of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine and chromene moieties. The final coupling step usually involves the reaction of these moieties with a suitable amine to form the carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: This compound is explored for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the pyrrolo[2,3-b]pyridine and chromene structures, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-19(16-13-15-5-1-2-7-17(15)26-20(16)25)22-10-4-11-23-12-8-14-6-3-9-21-18(14)23/h1-3,5-9,12-13H,4,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTKXNIFZADPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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